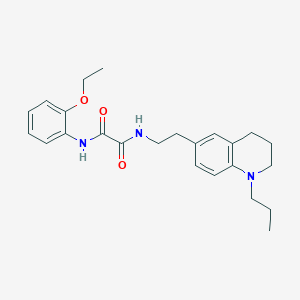

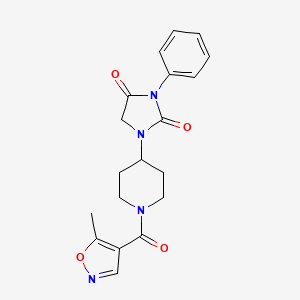

![molecular formula C19H15N3O4 B2608693 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide CAS No. 609792-19-0](/img/structure/B2608693.png)

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[de]isoquinoline-1,3-dione derivatives have been synthesized and studied for their chemosensor properties . These compounds contain an amino group and are synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .

Synthesis Analysis

The synthesis of these compounds involves the reaction of the bromine derivative with ethylenediamine or N-(2-aminoethyl)acetamide, followed by acidic hydrolysis of the amide . The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines .Molecular Structure Analysis

The molecular weight of a related compound, 1H,3H-Benzo[de]isoquinolin-2-ylamine, is 184.24 . The InChI code is 1S/C12H12N2/c13-14-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8,13H2 .Chemical Reactions Analysis

The reactions involved in the synthesis of these compounds are accompanied by the disappearance of the signal for the NH2 group protons in the 1H NMR spectra and the appearance of signals for additional aromatic and CH protons .Physical and Chemical Properties Analysis

The physical form of a related compound, 1H,3H-Benzo[de]isoquinolin-2-ylamine, is a brown solid .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Aggregation Enhanced Emission

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide, as part of the 1,8-naphthalimide derivatives, exhibits unique photophysical properties. These compounds form nanoaggregates in aqueous-DMF solutions, showing aggregation-enhanced emission (AEE). The emission intensity of these compounds varies according to their specific structures, influenced by π-π stacking and intermolecular interactions. Such properties are critical in developing advanced materials for optical and electronic applications, highlighting the compound's potential in creating high-performance fluorescent materials (Srivastava et al., 2016).

Organic Synthesis and Chemical Reactivity

The compound is also relevant in organic synthesis and chemical reactivity studies. For instance, reactions involving similar naphthalimide derivatives have been explored for generating substituted isoquinolines, showcasing the compound's utility in synthesizing complex organic structures. This highlights its role in the development of new synthetic routes and methodologies in organic chemistry, potentially leading to new therapeutic agents or materials with unique properties (Abdou et al., 2002).

Electronic and Optical Material Development

Further research into similar naphthalimide-based compounds has focused on their electronic structure, absorption spectra, and nonlinear optical (NLO) properties. These studies are pivotal in designing new materials for electronic and photonic applications, such as organic light-emitting diodes (OLEDs), solar cells, and optical switches. The insights gained from these studies can guide the development of materials with tailored electronic and optical properties for specific applications (Halim & Ibrahim, 2017).

Corrosion Inhibition

Research on benzimidazole derivatives based on 8-hydroxyquinoline, structurally related to this compound, has demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. These findings are significant for industries dealing with metal preservation and protection, suggesting the compound's derivatives could be developed into effective corrosion inhibitors (Rbaa et al., 2020).

Wirkmechanismus

Target of Action

It’s known that similar compounds have been used as chemosensors for various cations .

Mode of Action

Related compounds have been reported to exhibit the properties of highly effective fluorescent chemosensors for various cations, with the principal mechanism of action being the pet (photoinduced electron transfer) effect .

Biochemical Pathways

It’s known that similar compounds can affect the fluorescence properties of certain systems, which could potentially influence various biochemical pathways .

Result of Action

Related compounds have been reported to exhibit high chemosensor selectivity in the determination of anions .

Action Environment

It’s known that the properties of similar compounds can be varied by changing the fluorophore structure present in such systems .

Zukünftige Richtungen

These compounds are of special interest as they contain a free amino group capable of further transformation, particularly with the introduction of additional complex-forming fragments and/or fluorophores . This makes it possible to vary the effectiveness, selectivity, and other parameters of the sensors .

Eigenschaften

IUPAC Name |

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,2-oxazol-3-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-16(20-15-9-11-26-21-15)8-3-10-22-18(24)13-6-1-4-12-5-2-7-14(17(12)13)19(22)25/h1-2,4-7,9,11H,3,8,10H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDZUYBHJHLWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NOC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2608613.png)

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608616.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2608618.png)

![3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2608624.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2608630.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2608631.png)